3-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine
Description
3-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine is a heterocyclic compound featuring a pyridine ring linked to a partially saturated pyrrole (2,5-dihydro-1H-pyrrol-3-yl) moiety. Its molecular formula is C₉H₁₀N₂, with an average mass of 146.19 g/mol (monoisotopic mass: 146.0844 g/mol) . The SMILES notation (C1C=C(CN1)C2=CN=CC=C2) and InChIKey (MBXVOARLUVJISP-UHFFFAOYSA-N) confirm the connectivity of the pyridine (at position 3) and dihydropyrrole rings . The compound is available as a dihydrochloride salt (CID 44437438, molecular weight 219.12 g/mol), enhancing its solubility for pharmaceutical applications .
Properties
CAS No. |
918871-82-6 |
|---|---|
Molecular Formula |
C9H10N2 |
Molecular Weight |
146.19 |
IUPAC Name |
3-(2,5-dihydro-1H-pyrrol-3-yl)pyridine |
InChI |
InChI=1S/C9H10N2/c1-2-8(6-10-4-1)9-3-5-11-7-9/h1-4,6,11H,5,7H2 |
InChI Key |
MBXVOARLUVJISP-UHFFFAOYSA-N |
SMILES |
C1C=C(CN1)C2=CN=CC=C2 |
Canonical SMILES |
C1C=C(CN1)C2=CN=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
- 2-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine :
A positional isomer with the pyrrole attached to the pyridine’s 2-position. It shares the same molecular formula (C₉H₁₀N₂ ) and mass but exhibits distinct electronic properties due to altered ring conjugation. This structural difference may influence reactivity and binding interactions in biological systems .
Saturated and Fused Ring Systems
- 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine: This compound features a tetrahydropyridine (partially saturated six-membered ring) fused to a pyrrolopyridine scaffold.
Substituent Variations
Functionalized Pyrrole Derivatives
- 3-((4-Methoxyphenyl)selanyl)-2-phenylimidazo[1,2-a]pyridine (MPI) :
A selanylimidazopyridine with a selenium atom and methoxyphenyl substituent. The selenium enhances redox activity, making MPI a candidate for antioxidant applications, whereas the target compound lacks this functionality .

- 3a and 3b () :
These derivatives include bulky substituents (e.g., naphthyl, thiophene, carboxylic acid) on the pyrrole ring. For example, 3b (5-(5-{[4-Methoxy-1-(naphthalen-2-yl)-2-oxo-2,5-dihydro-1H-pyrrol-3-yl]methyl}thiophen-2-yl)pyridine-3-carboxylic acid) has a carboxylic acid group, improving water solubility and enabling salt formation for drug formulation .
Halogenated Derivatives
- 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol :
Contains electron-withdrawing chlorine atoms and a propargyl alcohol group. The dichloro substitution increases electrophilicity, while the propargyl group enables click chemistry applications—features absent in the target compound .
Physicochemical Properties
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